molecular formula C5H4N4 B2873077 5-Aminopyridazine-3-carbonitrile CAS No. 2092024-09-2

5-Aminopyridazine-3-carbonitrile

Cat. No.: B2873077
CAS No.: 2092024-09-2
M. Wt: 120.115
InChI Key: YHUPAJTUSWPCPF-UHFFFAOYSA-N
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Description

5-Aminopyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring with an amino group at the 5-position and a cyano group at the 3-position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Aminopyridazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

Comparison: 5-Aminopyridazine-3-carbonitrile is unique due to the presence of both amino and cyano groups on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Compared to pyridazine and pyridazinone, it offers enhanced versatility in synthetic applications and potential for diverse pharmacological effects .

Properties

IUPAC Name

5-aminopyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-2-5-1-4(7)3-8-9-5/h1,3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUPAJTUSWPCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092024-09-2
Record name 5-aminopyridazine-3-carbonitrile
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